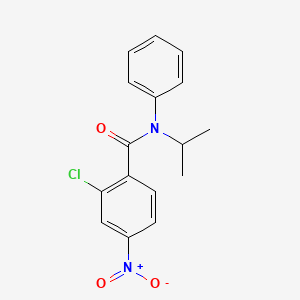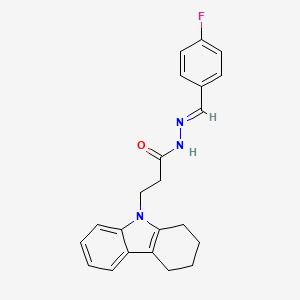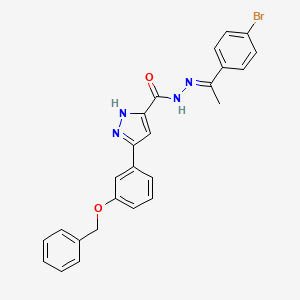
4-(2,4-Dimethylphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5(4H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dimethylphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of the triazole ring and the phenyl groups contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethylphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Substitution Reactions:
Thionation: The conversion of the triazole ring to the thione form is typically carried out using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-(2,4-Dimethylphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated precursors, Lewis acids.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Functionalized triazole derivatives.
科学的研究の応用
4-(2,4-Dimethylphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to inhibit various enzymes and biological pathways.
Agriculture: The compound is explored for its use as a fungicide and herbicide, providing protection against plant pathogens.
Material Science: It is investigated for its potential use in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(2,4-Dimethylphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, leading to disruption of metabolic pathways.
DNA Interaction: It can intercalate into DNA, causing disruption of DNA replication and transcription processes.
Cell Membrane Disruption: The compound can interact with cell membranes, leading to increased permeability and cell death.
類似化合物との比較
Similar Compounds
4-(2,4-Dimethylphenyl)-1H-1,2,4-triazole-3-thiol: Similar structure but lacks the phenoxymethyl group.
3-(Phenoxymethyl)-1H-1,2,4-triazole-5-thione: Similar structure but lacks the 2,4-dimethylphenyl group.
4-Phenyl-3-(phenoxymethyl)-1H-1,2,4-triazole-5(4H)-thione: Similar structure but lacks the 2,4-dimethyl substituents on the phenyl ring.
Uniqueness
The presence of both the 2,4-dimethylphenyl and phenoxymethyl groups in 4-(2,4-Dimethylphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5(4H)-thione contributes to its unique chemical properties and biological activities. These structural features enhance its ability to interact with various molecular targets, making it a compound of significant interest in multiple research fields.
特性
CAS番号 |
539809-02-4 |
|---|---|
分子式 |
C17H17N3OS |
分子量 |
311.4 g/mol |
IUPAC名 |
4-(2,4-dimethylphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17N3OS/c1-12-8-9-15(13(2)10-12)20-16(18-19-17(20)22)11-21-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,22) |
InChIキー |
ZOGLRELNAWAHIZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-dimethyl-5-[(3-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12023464.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12023474.png)

![(3Z)-5-bromo-1-ethyl-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12023488.png)
![(5E)-3-[6-Oxo-6-(4-phenyl-1-piperazinyl)hexyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12023495.png)


![Methyl 2-(3-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12023515.png)
![(5E)-2-(4-Ethoxyphenyl)-5-(4-isopropoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12023518.png)
![N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12023519.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12023538.png)
